molecular formula C21H25ClN2O2 B11338678 3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11338678
M. Wt: 372.9 g/mol
InChI Key: AFKZGGLDQKYBOL-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the chloro, methoxy, and pyrrolidinyl substituents. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3-chloro-4-methoxybenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Pyrrolidinyl Group: This step involves the reaction of the intermediate with pyrrolidine in the presence of a suitable base.

    Final Coupling: The final product is obtained by coupling the intermediate with 4-methylphenyl ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of small molecules with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25ClN2O2/c1-15-5-7-16(8-6-15)19(24-11-3-4-12-24)14-23-21(25)17-9-10-20(26-2)18(22)13-17/h5-10,13,19H,3-4,11-12,14H2,1-2H3,(H,23,25)

InChI Key

AFKZGGLDQKYBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCCC3

Origin of Product

United States

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